2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Description
2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a benzamide derivative featuring a benzenesulfonylamino substituent at the 2-position of the benzamide core and a 3-(1H-imidazol-1-yl)propyl group attached to the amide nitrogen.
The benzenesulfonyl group is electron-withdrawing, which may influence electronic properties, solubility, and biological interactions compared to other substituents.
Properties
CAS No. |
90259-65-7 |
|---|---|
Molecular Formula |
C19H20N4O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C19H20N4O3S/c24-19(21-11-6-13-23-14-12-20-15-23)17-9-4-5-10-18(17)22-27(25,26)16-7-2-1-3-8-16/h1-5,7-10,12,14-15,22H,6,11,13H2,(H,21,24) |
InChI Key |
LTNIQMIIJWMZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved through the cyclization of a suitable precursor, such as a 1,2-diamine, with a carboxylic acid or its derivative under acidic conditions.
Attachment of the Propyl Chain: The next step involves the alkylation of the imidazole ring with a propyl halide, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine under basic conditions.
Coupling with Benzamide: Finally, the benzamide moiety is coupled with the sulfonamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound belongs to a class of N-[3-(1H-imidazol-1-yl)propyl]benzamides with modifications at the benzamide’s 2-position. Key analogs include:
- N-[3-(1H-imidazol-1-yl)propyl]-4-fluorobenzamide (6) : Fluorine substituent at the 4-position .
- N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethyl)benzamide (7) : Trifluoromethyl group at the 4-position .
- N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxybenzoyl)amino]benzamide (8): Methoxy-substituted benzoyl group at the 2-position .
- 2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide : Fluorine at the 2-position of the benzamide .
Table 1: Structural and Physicochemical Comparison
*Inferred from structural similarity. †Calculated based on molecular formula.
Substituent Effects on Properties
- Electron-Withdrawing Groups: The benzenesulfonyl group in the target compound may enhance polarity and reduce solubility in nonpolar solvents compared to methoxy (electron-donating) or trifluoromethyl (moderately electron-withdrawing) groups .
- Melting Points : Analogs with nitro groups (e.g., compound 8 in ) exhibit higher melting points due to increased intermolecular interactions, suggesting the target compound’s sulfonyl group may similarly elevate its melting point .
- Biological Activity: Compounds in were tested for CA inhibition.
Biological Activity
The compound 2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide , also known by its CAS number 90259-65-7, is a complex organic molecule featuring both sulfonamide and imidazole functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.5 g/mol. The chemical structure consists of a benzene sulfonamide moiety linked to an imidazole-containing propyl chain, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 2-(benzenesulfonamido)-N-(3-imidazol-1-ylpropyl)benzamide |
| CAS Number | 90259-65-7 |
Antimicrobial Properties
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of benzenesulfonamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, a related compound exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus . This suggests that the target compound may possess comparable antimicrobial properties.
Anti-inflammatory Effects
In vivo studies have indicated that certain benzenesulfonamide derivatives can significantly reduce inflammation in animal models. For example, compounds similar to the target molecule have been shown to inhibit carrageenan-induced paw edema in rats by over 90% at specific doses . This anti-inflammatory action may be attributed to the inhibition of pro-inflammatory pathways, potentially involving cyclooxygenase (COX) enzymes.
Enzyme Inhibition
The imidazole ring in the compound is known for its ability to interact with metal ions in enzyme active sites, suggesting that it may act as an enzyme inhibitor. This mechanism is particularly relevant for enzymes involved in various metabolic pathways. For instance, benzenesulfonamide derivatives have been studied as inhibitors of carbonic anhydrase, which plays a crucial role in acid-base balance and fluid secretion .
The proposed mechanism of action for 2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves:
- Competitive Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to bind to enzyme active sites.
- Metal Coordination : The imidazole group can coordinate with metal ions, disrupting enzyme function.
- Hydrogen Bonding : The compound may form hydrogen bonds with specific amino acid residues within the enzyme active sites.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anti-inflammatory Activity : A study reported that a similar sulfonamide reduced inflammation by inhibiting COX enzymes and decreasing prostaglandin synthesis .
- Antimicrobial Efficacy : Another investigation highlighted the efficacy of a related compound against multi-drug resistant strains of bacteria, indicating potential for clinical applications .
- Cardiovascular Effects : Research on sulfonamide derivatives has shown effects on perfusion pressure and coronary resistance in isolated heart models, suggesting cardiovascular implications .
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